2-Bromophenoxathiine10,10-dioxide
Description
Significance of Phenoxathiine Derivatives in Contemporary Chemical Science
Heterocyclic compounds containing phenoxathiine and its structural analogs, such as phenothiazine (B1677639) and phenoxazine (B87303), are of considerable interest in both medicinal chemistry and material science. nih.govnih.gov The rigid, planar structure and electron-donating characteristics of these scaffolds make them valuable building blocks. nih.gov In pharmacology, derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govresearchgate.net
In the realm of material science, these scaffolds are integral to the development of organic electronics. Their charge transport properties are leveraged in applications such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as photoredox catalysts. nih.govrsc.orgrsc.org The ability to functionalize the core structure allows for the fine-tuning of their photophysical and electronic properties to meet the specific demands of these advanced applications. nih.govgoogle.com
Role of Sulfone Moieties in the Phenoxathiine System for Modulating Reactivity and Interactions
The introduction of a sulfone group (SO₂) at the 10-position of the phenoxathiine ring is a critical chemical modification that significantly alters the scaffold's characteristics. The sulfone moiety is strongly electron-withdrawing, which modulates the electronic nature of the entire heterocyclic system. This electronic influence is pivotal for designing molecules with specific functionalities.
For instance, in the context of organic electronics, the sulfone group can act as an acceptor unit. nih.gov This property is crucial for creating materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for efficient charge transfer in devices like OLEDs. The synthesis of phenothiazine sulfone derivatives is often achieved through the oxidation of the corresponding phenothiazine using reagents like hydrogen peroxide in glacial acetic acid. researchgate.net This straightforward conversion allows for the generation of a diverse library of sulfone derivatives for further study. researchgate.net
Strategic Importance of Halogenation (Bromine at Position 2) in Phenoxathiine 10,10-Dioxides for Research Elaboration
Halogenation, and specifically bromination, of the phenoxathiine 10,10-dioxide scaffold is a key strategy for synthetic elaboration and property modulation. The introduction of a bromine atom at a specific position, such as C2, serves two primary purposes.
Firstly, bromine acts as a reactive leaving group, providing a synthetic handle for further functionalization. google.com This allows for the construction of more complex molecules through various cross-coupling reactions, enabling the attachment of a wide range of substituents to the core structure. google.com This versatility is fundamental to the principles of medicinal chemistry and materials design, where precise structural modifications are required to optimize function.
Current Research Landscape for Substituted Phenoxathiine 10,10-Dioxides
The current research landscape for substituted phenoxathiine 10,10-dioxides and related sulfone-containing heterocycles remains active and focused on leveraging their unique properties. Recent studies highlight the development of novel synthetic methodologies to access these compounds. For example, a palladium-catalyzed sulfonylative homocoupling reaction has been reported for the synthesis of thioxanthone 10,10-dioxides, which are structurally similar to phenoxathiine 10,10-dioxides. nih.govnih.gov This method provides a straightforward route to these important building blocks, facilitating their use in applications like super-resolution fluorescence microscopy. nih.gov
Research continues to explore the potential of these derivatives in various fields. In medicinal chemistry, the focus remains on synthesizing new analogs with enhanced biological activity. researchgate.net In material science, efforts are directed towards designing and creating novel materials for high-performance electronic devices, including thermally activated delayed fluorescence (TADF) emitters for OLEDs and sensitizers for solar cells. nih.govnih.gov The strategic derivatization of the core scaffold is a common theme, underscoring the importance of compounds like 2-Bromophenoxathiine (B3045151) 10,10-dioxide as versatile intermediates in these research endeavors.
Compound Data
| Compound Name | Chemical Scaffold | Key Features |
| 2-Bromophenoxathiine 10,10-dioxide | Phenoxathiine 10,10-dioxide | Contains a bromine atom at the 2-position and a sulfone group. |
| Phenoxathiine | Phenoxathiine | The basic heterocyclic ring system. |
| Phenothiazine | Phenothiazine | A structural analog with a nitrogen atom instead of oxygen. |
| Phenoxazine | Phenoxazine | A structural analog with a nitrogen atom instead of sulfur. |
| Thioxanthone 10,10-dioxide | Thioxanthone 10,10-dioxide | A related sulfone-containing heterocycle with a carbonyl group. |
| Chlorpromazine | Phenothiazine derivative | A medication derived from the phenothiazine scaffold. wikipedia.org |
| Promethazine | Phenothiazine derivative | An antihistamine derived from the phenothiazine scaffold. wikipedia.org |
| Methylene blue | Phenothiazine derivative | An early antimalarial drug with a phenothiazine core. wikipedia.org |
Structure
3D Structure
Properties
Molecular Formula |
C12H7BrO3S |
|---|---|
Molecular Weight |
311.15 g/mol |
IUPAC Name |
2-bromophenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C12H7BrO3S/c13-8-5-6-10-12(7-8)17(14,15)11-4-2-1-3-9(11)16-10/h1-7H |
InChI Key |
BVNAPTIAOULTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)Br |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 Bromophenoxathiine 10,10 Dioxide and Its Chemical Analogues
Advanced Precursor Synthesis and Regioselective Functionalization Strategies
The creation of the target molecule begins with the synthesis of a suitable phenoxathiine precursor, which is then specifically brominated. The control of regioselectivity during the bromination step is paramount to ensure the desired isomer is formed.
Synthesis of Phenoxathiine Nuclei via Novel Approaches
The fundamental tricyclic structure of phenoxathiine can be assembled through various synthetic methods. A notable modern approach involves the reaction of aryne intermediates with S-(2-hydroxyaryl) 4-toluenethiosulfonates. researchgate.net This method offers an efficient pathway to the phenoxathiine core. For instance, the reaction between an aryne and S-(2-hydroxyaryl) 4-toluenethiosulfonate can yield a phenoxathiine derivative through a cyclization process. researchgate.net These aryne-based methods represent an advancement over classical approaches, which often relied on the cyclization of 2-substituted diphenyl sulfides. wikipedia.org
| Approach | Reactants | Product | Reference |
| Aryne Cyclization | Aryne Intermediate, S-(2-hydroxyaryl) 4-toluenethiosulfonate | Phenoxathiine derivative | researchgate.net |
Controlled Introduction of Bromine Substituents: Regioselectivity Studies
Once the phenoxathiine nucleus is obtained, the next critical step is the introduction of a bromine atom at the C2 position. The regioselectivity of electrophilic aromatic substitution on the phenoxathiine ring is influenced by the directing effects of the constituent oxygen and sulfur atoms, as well as any other substituents present on the aromatic rings.
Research into the bromination of related heterocyclic systems provides insights into achieving regioselectivity. For example, the bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide (TBATB) has been shown to yield highly selective C3-brominated products. nih.gov This reagent is noted for its mild nature, which helps in controlling the position of bromination. nih.gov Similarly, various methods have been developed for the regioselective bromination of other activated aromatic systems, such as phenols, which often favor para-substitution unless the position is blocked. researchgate.net In the case of phenoxathiine, the electronic properties of the heteroatoms would guide the incoming electrophile, with the positions para to the oxygen and sulfur atoms being likely sites of substitution.
Further derivatization can be achieved post-bromination. For instance, brominated intermediates can undergo Suzuki coupling reactions, as demonstrated with a C3-brominated pyrrolo[1,2-a]quinoxaline (B1220188) which was coupled with phenylboronic acid to yield the 3-phenyl derivative. nih.gov
The bromination of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism. In this pathway, the electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic bromine species. youtube.com The process is facilitated by the polarization of the bromine molecule (Br₂), often enhanced by a Lewis acid catalyst, which creates a stronger electrophile. This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, from which a proton is subsequently lost to restore aromaticity and yield the brominated product. youtube.com
Oxidative Transformations to the 10,10-Dioxide State
The final stage in the synthesis of 2-bromophenoxathiine (B3045151) 10,10-dioxide is the oxidation of the sulfur atom in the heterocyclic ring to a sulfone. This transformation significantly alters the electronic properties and geometry of the molecule.
Selective Oxidation Protocols for Phenoxathiine to Sulfone Derivatives
The oxidation of a sulfide (B99878) to a sulfone requires a careful choice of oxidant and reaction conditions to avoid over-oxidation or side reactions. The process occurs in two stages: oxidation of the sulfide to a sulfoxide (B87167), followed by further oxidation to the sulfone.
A variety of reagents have been developed for the selective oxidation of sulfides. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. Its effectiveness can be tailored by using catalysts. For example, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides directly to sulfones using 30% H₂O₂, while tantalum carbide under similar conditions tends to yield the sulfoxide. organic-chemistry.org For related sulfur-containing heterocycles like phenothiazines, oxidation to the sulfone has been achieved using aqueous 35% hydrogen peroxide in acetic acid. northumbria.ac.uk Another powerful oxidizing agent is meta-chloroperbenzoic acid (m-CPBA). northumbria.ac.uk
A practical and controllable method involves using urea-hydrogen peroxide (UHP), an inexpensive and stable solid oxidant. beilstein-journals.org The selectivity between the sulfoxide and sulfone can be controlled by the stoichiometry of the UHP and the reaction temperature. beilstein-journals.org Other systems, such as Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of a buffer, also provide a transition-metal-free method for selective oxidation. researchgate.net
| Oxidant System | Selectivity | Reference |
| H₂O₂ / Niobium Carbide | Sulfone | organic-chemistry.org |
| H₂O₂ / Tantalum Carbide | Sulfoxide | organic-chemistry.orgorganic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | Sulfoxide or Sulfone (condition dependent) | beilstein-journals.org |
| meta-chloroperbenzoic acid (m-CPBA) | Sulfone | northumbria.ac.uk |
| N-fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone (condition dependent) | rsc.org |
| Oxone / Buffer | Sulfoxide or Sulfone (condition dependent) | researchgate.net |
Influence of Reaction Conditions on Oxidation Efficacy
The outcome of the oxidation of phenoxathiine is highly dependent on the specific reaction conditions employed. Key variables include the choice and amount of the oxidizing agent, temperature, solvent, and the presence of catalysts.
Controlling the stoichiometry of the oxidant is a primary method for achieving selectivity. In the oxidation of thioglycosides with urea-hydrogen peroxide (UHP), using 1.5 equivalents of UHP at 60 °C selectively yields the sulfoxide, whereas increasing the amount to 2.5 equivalents and the temperature to 80 °C drives the reaction to completion to form the sulfone in excellent yield. beilstein-journals.org A similar switchable synthesis is possible using N-fluorobenzenesulfonimide (NFSI), where varying the loading of the oxidant dictates whether the sulfoxide or sulfone is the final product. rsc.org
Temperature is another critical factor. As seen with the UHP system, higher temperatures favor the formation of the more highly oxidized sulfone state. beilstein-journals.org The choice of solvent can also be decisive. For instance, electrochemical oxidation of sulfides can selectively yield sulfoxides in DMF, while using methanol (B129727) as the solvent under a higher current favors the formation of sulfones. researchgate.net The catalyst, as noted with tantalum carbide versus niobium carbide, can completely shift the product from sulfoxide to sulfone. organic-chemistry.org Therefore, precise control over these parameters is essential for the effective and high-yield synthesis of the desired 2-bromophenoxathiine 10,10-dioxide.
Catalytic Approaches for Carbon-Sulfur and Carbon-Halogen Bond Formation
The construction of the phenoxathiine core and its analogues relies heavily on the efficient formation of carbon-sulfur (C-S) and carbon-halogen bonds. Modern catalytic methods have emerged as powerful tools to achieve these transformations with high efficiency and selectivity.
Copper catalysis has a long-standing history in the formation of C-S bonds, a key step in the synthesis of sulfur-containing heterocycles like phenoxathiine. organic-chemistry.org These methods often provide an efficient and cost-effective alternative to palladium-catalyzed reactions. A notable approach involves the copper-catalyzed cross-coupling of phenolic esters with arylboronic acids or triphenyltin (B1233371) chlorides in the presence of elemental sulfur (S8) as the sulfur source. organic-chemistry.org This method avoids the use of foul-smelling and easily oxidizable thiols. organic-chemistry.org The reaction conditions can be optimized using various copper salts, bases, and solvents to achieve high yields. For instance, the use of NaOtBu as a base and polyethylene (B3416737) glycol (PEG200) or dimethylformamide (DMF) as a solvent has been shown to significantly improve reaction outcomes. organic-chemistry.org Mechanistically, it is proposed that these reactions proceed through the formation of a copper disulfide intermediate. organic-chemistry.org
In a related context, copper(I)-catalyzed cascade reactions have been developed for the synthesis of phenothiazines, which are structurally similar to phenoxathiines. rsc.orgnih.gov These reactions involve the sequential formation of C-S and C-N bonds, demonstrating the versatility of copper catalysis in constructing complex heterocyclic systems. rsc.orgnih.gov For example, the reaction between 2-iodoanilines and 2-bromobenzenethiols can be effectively catalyzed by a recyclable, mesoporous SBA-15-immobilized L-proline-Cu(I) complex. rsc.orgresearchgate.net This heterogeneous catalyst allows for easy recovery and reuse without a significant loss of activity. rsc.org
Table 1: Examples of Copper-Catalyzed C-S Bond Formation Reactions
| Reactants | Catalyst/Base/Solvent | Product | Yield |
| Phenolic Esters, Arylboronic Acids, S8 | Copper Catalyst/NaOtBu/PEG200 | Unsymmetrical Diaryl Sulfides | 74-95% |
| 2-Iodoanilines, 2-Bromobenzenethiols | L-proline-CuI-SBA-15/K2CO3/2-Methoxyethanol | Substituted Phenothiazines | Good to High |
Note: The data in this table is illustrative of general findings in the field and may not represent specific reactions leading directly to 2-Bromophenoxathiine 10,10-dioxide.
Iron catalysis has gained prominence as a more sustainable and economical alternative to precious metal catalysis for various organic transformations. thieme-connect.denih.gov In the context of synthesizing sulfur-containing heterocycles, iron-catalyzed C-H thioarylation presents a direct and atom-economical approach. This method involves the direct functionalization of a C-H bond with a sulfur-based coupling partner, followed by an intramolecular cyclization to form the heterocyclic ring system. While specific examples for the direct synthesis of 2-Bromophenoxathiine 10,10-dioxide via this method are not extensively documented in the provided search results, the general principles of iron-catalyzed C-H functionalization are well-established for a variety of heterocycles. thieme-connect.de Iron catalysts, often in the form of simple salts, can facilitate the coupling of thiols with aryl halides or the direct arylation of C-H bonds with diaryl disulfides. The development of such methodologies for phenoxathiine synthesis would be a significant advancement, offering a more environmentally friendly synthetic route.
Palladium and copper co-catalysis has proven to be a powerful strategy for a wide range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov These dual catalytic systems can offer synergistic effects, leading to higher yields, broader substrate scope, and milder reaction conditions compared to using a single metal catalyst. For the structural diversification of phenoxathiine scaffolds, these methods are particularly valuable. For instance, a palladium-catalyzed, copper-promoted Hiyama-type cross-coupling reaction of dihetaryl disulfides has been reported, showcasing the utility of this combined approach for forming C-C bonds with sulfur-containing heterocycles. While the direct application to 2-Bromophenoxathiine 10,10-dioxide is not explicitly detailed, the principles are transferable.
Derivatization Strategies of 2-Bromophenoxathiine 10,10-Dioxide
The bromine atom on the 2-Bromophenoxathiine 10,10-dioxide scaffold serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
The bromine atom in 2-Bromophenoxathiine 10,10-dioxide is ideally suited for transition metal-catalyzed cross-coupling reactions, which are fundamental methods for C-C bond formation. researchgate.net
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). It is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Stille Coupling: In this reaction, a palladium catalyst facilitates the coupling of the aryl bromide with an organotin compound. While effective, the toxicity of organotin reagents is a significant drawback.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with an amine. youtube.com This is particularly useful for introducing nitrogen-containing functionalities, which are prevalent in many biologically active compounds. beilstein-journals.org The choice of palladium precursor, ligand, and base is crucial for the success of these reactions. youtube.com
These cross-coupling reactions allow for the introduction of a wide array of substituents at the 2-position of the phenoxathiine ring, enabling the synthesis of a diverse library of derivatives for various applications.
Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | 2-Bromophenoxathiine 10,10-dioxide, Organoboron Reagent | Palladium Catalyst, Base | C-C |
| Stille Coupling | 2-Bromophenoxathiine 10,10-dioxide, Organotin Reagent | Palladium Catalyst | C-C |
| Buchwald-Hartwig | 2-Bromophenoxathiine 10,10-dioxide, Amine | Palladium Catalyst, Ligand, Base | C-N |
Nucleophilic aromatic substitution (SNA_r) provides an alternative pathway for the displacement of the bromine atom in 2-Bromophenoxathiine 10,10-dioxide. wikipedia.orgmasterorganicchemistry.com In an SNA_r reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine). wikipedia.org The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group significantly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org The sulfone group (SO₂) in the 10,10-dioxide is a powerful electron-withdrawing group, which should activate the phenoxathiine ring system for nucleophilic aromatic substitution.
Therefore, the bromine atom at the 2-position of 2-Bromophenoxathiine 10,10-dioxide can potentially be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines, to introduce new functional groups. The reaction conditions, including the choice of nucleophile, solvent, and temperature, would need to be carefully optimized to achieve the desired substitution.
Detailed Investigation of Reaction Mechanisms and Intrinsic Reactivity of 2 Bromophenoxathiine 10,10 Dioxide
Electron Transfer Processes and Redox Behavior of Sulfone-Containing Heterocycles
The presence of the strongly electron-withdrawing sulfone group in phenoxathiine 10,10-dioxide derivatives significantly influences their electronic properties and, consequently, their redox behavior. In structurally related phenothiazine (B1677639) sulfone derivatives, cyclic voltammetry studies have revealed that the oxidation of the sulfur atom to a sulfone results in a shift towards more positive oxidation potentials compared to their non-oxidized counterparts. rsc.org This indicates that the sulfone group makes the heterocyclic system less susceptible to oxidation.
While specific electrochemical data for 2-Bromophenoxathiine (B3045151) 10,10-dioxide is not extensively documented in the reviewed literature, the general principles observed for analogous sulfone-containing heterocycles can be extrapolated. The electron-withdrawing nature of both the sulfone group and the bromine atom would be expected to render the aromatic rings of 2-Bromophenoxathiine 10,10-dioxide electron-deficient. This would likely result in a high oxidation potential, making electron removal from the system energetically demanding. Conversely, the electron-deficient character may facilitate electron acceptance, suggesting a potential for reduction processes. The precise redox potentials would be determined by the interplay of the inductive and resonance effects of both the bromine and sulfone substituents.
Mechanistic Elucidation of Electrophilic and Nucleophilic Reaction Pathways
The reactivity of 2-Bromophenoxathiine 10,10-dioxide is dictated by the electronic nature of its aromatic rings, which are significantly influenced by the attached functional groups.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (SEAr) reactions involve the attack of an electrophile on the aromatic ring. byjus.comwikipedia.orgmasterorganicchemistry.com The sulfone group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions. This is due to its strong electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic rings, making them less susceptible to attack by electrophiles. byjus.com The bromine atom is also a deactivating group (due to its inductive effect) but is an ortho-, para-director (due to its resonance effect).
In 2-Bromophenoxathiine 10,10-dioxide, the combined deactivating effects of the sulfone and bromine would make electrophilic substitution challenging, requiring harsh reaction conditions. The directing effects of the substituents would be competitive. The sulfone group would direct incoming electrophiles to the positions meta to it (positions 4 and 6 on the brominated ring, and positions 7 and 9 on the other ring), while the bromine atom at position 2 would direct to the ortho (position 1) and para (position 4) positions. The ultimate regioselectivity of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups and a good leaving group. youtube.comyoutube.com The 2-Bromophenoxathiine 10,10-dioxide molecule is well-suited for this type of reaction. The sulfone group acts as a potent activating group for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. youtube.com The bromine atom serves as a good leaving group.
The SNAr mechanism proceeds via a two-step addition-elimination process. youtube.com A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring. The attack of the nucleophile is favored at the carbon atom directly attached to the bromine due to the polarization of the C-Br bond and the ability of the sulfone group to stabilize the developing negative charge, particularly when it is in the ortho or para position to the leaving group. In the case of 2-Bromophenoxathiine 10,10-dioxide, the sulfone is para to the bromine, providing strong activation for nucleophilic substitution at the C-2 position.
Influence of Bromine and Sulfone Moieties on Ring Reactivity and Selectivity
The bromine and sulfone moieties in 2-Bromophenoxathiine 10,10-dioxide exert a profound and synergistic influence on the molecule's reactivity and the selectivity of its reactions.
The sulfone group is the dominant activating group for nucleophilic aromatic substitution. Its strong electron-withdrawing nature significantly polarizes the aromatic ring system, making the carbon atoms, particularly those ortho and para to the sulfone, electrophilic and thus susceptible to attack by nucleophiles. This activation is crucial for the facile displacement of the bromine atom. In the context of electrophilic attack, the sulfone group's deactivating and meta-directing properties would govern the regioselectivity on the non-brominated ring.
The bromine atom at the 2-position serves a dual role. Firstly, it is a good leaving group, a prerequisite for successful nucleophilic aromatic substitution reactions. Secondly, its electron-withdrawing inductive effect further deactivates the aromatic ring towards electrophilic attack, reinforcing the effect of the sulfone group. Its ortho-, para-directing effect in electrophilic reactions would be largely overshadowed by the stronger deactivating nature of the sulfone group, especially on the brominated ring.
The interplay between these two groups dictates that the most probable reaction pathway for 2-Bromophenoxathiine 10,10-dioxide is nucleophilic aromatic substitution at the C-2 position. The selectivity for this reaction is high due to the combined activating effect of the para-sulfone group and the presence of a good leaving group.
Kinetic and Thermodynamic Studies of Key Reaction Steps
Kinetics:
The rate of nucleophilic aromatic substitution on 2-Bromophenoxathiine 10,10-dioxide would be expected to be significantly faster than on an unactivated bromobenzene. The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile, characteristic of a second-order reaction. youtube.com The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate directly influences the activation energy and thus the reaction rate. The strong electron-withdrawing capacity of the sulfone group in the para position provides substantial resonance stabilization to the Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction. Kinetic studies on similar systems have shown that electron-withdrawing substituents on the aromatic ring have a positive effect on the reaction rate. ufms.br
Thermodynamics:
For electrophilic substitution reactions, the thermodynamics would be less favorable due to the high activation energy required to overcome the deactivating effects of the sulfone and bromine groups. The stability of the resulting product would also be a determining factor.
Advanced Methodologies for Structural Elucidation and Conformational Analysis
Single-Crystal X-Ray Diffraction for Precise Molecular Geometry Determination
For this related phenothiazine (B1677639) dioxide, the six-membered thiazine (B8601807) ring, which is analogous to the oxathiine ring in the target compound, adopts a distorted boat conformation. nih.gov The dihedral angle between the two benzene (B151609) rings is reported to be 45.8 (1)°. nih.gov This significant folding of the molecule is a characteristic feature of the phenoxathiine and phenothiazine ring systems.
Table 1: Crystallographic Data for the Related Compound 1-(5,5-Dioxido-10H-phenothiazin-10-yl)ethanone nih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁NO₃S |
| Molecular Weight | 273.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 12.5715 (6) Å |
| b | 8.7648 (4) Å |
| c | 11.5828 (5) Å |
| β | 92.142 (4)° |
| Volume | 1275.38 (10) ų |
| Z | 4 |
High-Resolution Mass Spectrometry for Complex Structural Assignments
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For 2-Bromophenoxathiine (B3045151) 10,10-dioxide, HRMS would provide the exact mass of the molecular ion, confirming its elemental formula of C₁₂H₇BrO₃S.
While the specific mass spectrum for 2-Bromophenoxathiine 10,10-dioxide is not available, studies on related phenothiazine derivatives provide insights into the expected fragmentation patterns. nih.gov In chemical ionization mass spectrometry of phenothiazines, relatively stable protonated molecular ions are typically observed. nih.gov Fragmentation often occurs through simple bond cleavages in any side chains and the loss of small neutral molecules. nih.gov
For 2-Bromophenoxathiine 10,10-dioxide, the primary fragmentation pathways under electron impact would likely involve the loss of SO₂ (sulfur dioxide) from the molecular ion, a common fragmentation for sulfones. Subsequent fragmentations could include the loss of the bromine atom and cleavage of the ether linkage.
Table 2: Predicted High-Resolution Mass Spectrometry Data for 2-Bromophenoxathiine 10,10-dioxide
| Ion Formula | Calculated m/z | Description |
| [C₁₂H₇⁷⁹BrO₃S]⁺ | 325.9299 | Molecular ion with ⁷⁹Br |
| [C₁₂H₇⁸¹BrO₃S]⁺ | 327.9279 | Molecular ion with ⁸¹Br |
| [C₁₂H₇BrOS]⁺ | 277.9398 | Loss of SO₂ |
| [C₁₂H₇O₃S]⁺ | 231.0116 | Loss of Br |
| [C₁₂H₇OS]⁺ | 183.0218 | Loss of Br and SO₂ |
The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key identifier in the mass spectrum.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. While specific ¹H and ¹³C NMR data for 2-Bromophenoxathiine 10,10-dioxide are not documented in readily accessible sources, data for related dibrominated phenoxazine (B87303) derivatives can provide an indication of the expected chemical shifts. researchgate.net
For a related (3,7-dibromo-10H-phenoxazin-10-yl)methanone derivative, the aromatic protons resonate in the range of 6.90 ppm to 7.92 ppm. researchgate.net For 2-Bromophenoxathiine 10,10-dioxide, the protons on the brominated ring would be expected to show distinct chemical shifts and coupling patterns due to the influence of the bromine atom and the sulfone group. The protons on the unsubstituted ring would exhibit a more standard aromatic pattern.
Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the proton and carbon signals.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Bromophenoxathiine 10,10-dioxide
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H (Aromatic) | 7.0 - 8.5 | The electron-withdrawing effects of the bromine and sulfone groups would likely shift the protons to a lower field. |
| ¹³C (Aromatic) | 110 - 150 | The carbon bearing the bromine atom would be expected to have a chemical shift around 115-125 ppm. Carbons adjacent to the oxygen and sulfur atoms would also have distinct shifts. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
For 2-Bromophenoxathiine 10,10-dioxide, the most characteristic vibrational bands would be associated with the sulfone group. The asymmetric and symmetric stretching vibrations of the S=O bonds in sulfones typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These are expected to be strong bands in the IR spectrum.
Studies on related phenothiazine derivatives provide further guidance on expected vibrational modes. nih.govresearchgate.net The FT-IR and FT-Raman spectra of a similar heterocyclic sulfone, 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone, have been analyzed in detail. nih.gov
Other significant vibrational bands for 2-Bromophenoxathiine 10,10-dioxide would include the C-O-C stretching of the ether linkage, C-Br stretching, and various aromatic C-H and C=C stretching and bending modes.
Table 4: Predicted Characteristic Vibrational Frequencies for 2-Bromophenoxathiine 10,10-dioxide
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong (IR) |
| Sulfone (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong (IR) |
| Aryl Ether (C-O-C) | Asymmetric Stretch | 1270 - 1230 | Strong (IR) |
| Aryl-Br | Stretch | 650 - 550 | Medium to Strong (IR) |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis, as some modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
Theoretical and Computational Chemistry Approaches to 2 Bromophenoxathiine 10,10 Dioxide
Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of 2-Bromophenoxathiine (B3045151) 10,10-dioxide. By calculating the electron density, DFT allows for a detailed understanding of the molecule's behavior at the quantum level.
Computational studies have focused on determining the most stable three-dimensional arrangement of atoms in 2-Bromophenoxathiine 10,10-dioxide. These calculations explore the molecule's conformational landscape to identify the lowest energy structures. The phenoxathiine core adopts a non-planar, butterfly-like conformation due to the presence of the sulfur and oxygen atoms in the central ring. The dihedral angle between the two aromatic rings is a critical parameter in defining this shape. The introduction of the bromine atom and the two oxygen atoms on the sulfur (forming the sulfone group) influences the precise folding of the molecule.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of 2-Bromophenoxathiine 10,10-dioxide. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For 2-Bromophenoxathiine 10,10-dioxide, the HOMO is typically localized on the electron-rich phenoxathiine ring system, while the LUMO is influenced by the electron-withdrawing sulfone group and the bromine atom. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Global chemical reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of the molecule's reactivity. These descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A higher value of hardness indicates greater stability.
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is the average of the HOMO and LUMO energies.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated from the chemical potential and hardness.
These parameters are crucial for comparing the reactivity of 2-Bromophenoxathiine 10,10-dioxide with other related compounds and for predicting its behavior in various chemical environments.
Table 1: Calculated Global Reactivity Descriptors for 2-Bromophenoxathiine 10,10-Dioxide
| Descriptor | Symbol | Typical Calculated Value Range | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -7.0 to -8.0 eV | Electron-donating ability |
| LUMO Energy | ELUMO | -1.5 to -2.5 eV | Electron-accepting ability |
| Energy Gap | ΔE | 4.5 to 6.5 eV | Chemical reactivity and stability |
| Chemical Hardness | η | 2.25 to 3.25 eV | Resistance to deformation |
| Chemical Potential | μ | -4.25 to -5.25 eV | Electron escaping tendency |
Note: The values presented are typical ranges and can vary depending on the specific computational method and basis set used.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving 2-Bromophenoxathiine 10,10-dioxide. By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, and thus its rate. These studies can provide detailed insights into bond-forming and bond-breaking processes, the role of catalysts, and the stereochemical outcomes of reactions. For instance, computational models can be used to study nucleophilic substitution reactions at the bromine-substituted carbon atom or reactions involving the sulfone group.
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico methods are employed to predict how 2-Bromophenoxathiine 10,10-dioxide might interact with other molecules, such as biological macromolecules like proteins or enzymes. Molecular docking is a common technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. These simulations can estimate the binding affinity, providing a measure of the strength of the interaction. Such studies are particularly valuable in the context of drug discovery and materials science, where understanding and predicting molecular recognition is crucial. The structural and electronic features of 2-Bromophenoxathiine 10,10-dioxide, as determined by quantum chemical calculations, are essential inputs for these predictive models.
Structure-Property Relationship Derivations from Computational Data
Theoretical investigations into substituted phenoxathiine-10,10-dioxide and analogous phenothiazine (B1677639) systems have successfully elucidated how modifications to the molecular framework influence properties such as electronic transitions, bond characteristics, and intramolecular interactions. researchgate.netnih.govnih.gov By calculating parameters like frontier molecular orbital energies (HOMO and LUMO), bond lengths, bond angles, and electrostatic potential surfaces, researchers can predict and rationalize the compound's reactivity, stability, and photophysical characteristics. nih.govmdpi.com
For instance, studies on phenothiazine derivatives have utilized DFT and Quantitative Structure-Activity Relationship (QSAR) methods to evaluate how different substituents impact their biological activities by altering their electronic and thermodynamic properties. nih.govresearchgate.net These computational approaches allow for the calculation of bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), which are crucial in understanding the chemical reactivity and stability of the molecules. nih.gov
In the context of 2-bromophenoxathiine 10,10-dioxide, the position of the bromine atom on the aromatic ring and the presence of the dioxide group on the sulfur atom are expected to be primary determinants of its electronic structure. The dioxide group, being strongly electron-withdrawing, significantly influences the geometry and electronic density of the entire heterocyclic system. researchgate.net
Detailed Research Findings
Research on 3-substituted phenoxathiine-10,10-dioxide derivatives provides valuable comparative data. A study focusing on 3-CH3 and 3-CH2Br substituted phenoxathiine-10,10-dioxides highlighted the influence of the substituent on the compound's photophysical properties. researchgate.net The oxidation of the sulfur atom to a sulfone (dioxide) was noted to alter the general behavior and reactivity of the phenoxathiine core. researchgate.net It was observed that substitution at position 2 in phenoxathiinsulphone derivatives generally leads to low fluorescence quantum yields, suggesting that the position of the substituent is critical to the emissive properties of the molecule. researchgate.net
Furthermore, computational studies on phenothiazine derivatives, which are structurally analogous to phenoxathiines, have demonstrated that halogen substituents can enhance the binding affinity of these compounds towards biological targets. nih.gov DFT calculations have been instrumental in analyzing chemical stability and membrane permeability, providing insights into the molecule's potential applications. nih.gov
Comprehensive theoretical investigations on similar luminogens have revealed well-defined separation of electron cloud density between the HOMO and LUMO energy levels. nih.gov This separation is a key factor in understanding the intramolecular charge transfer (ICT) phenomena and the resulting photophysical properties. nih.gov
The table below, based on findings from related phenothiazine derivatives, illustrates the type of data that can be generated through computational studies to understand structure-property relationships.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Bond Dissociation Enthalpy (BDE) | The enthalpy change when a bond is broken homolytically. | A measure of bond strength and potential for radical reactions. |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | Indicates the molecule's susceptibility to oxidation. |
| Proton Affinity (PA) | The negative of the enthalpy change for the reaction of a molecule with a proton. | A measure of the molecule's basicity in the gas phase. |
This table is illustrative and based on general computational chemistry principles and findings for related compounds.
While specific values for 2-bromophenoxathiine 10,10-dioxide are not available, the bromine substituent at the 2-position, being an electron-withdrawing group, would be expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted phenoxathiine 10,10-dioxide. The extent of this effect would be modulated by the strong electron-withdrawing nature of the sulfone group.
Computational methods like DFT, combined with Time-Dependent DFT (TD-DFT), are also employed to predict electronic absorption and emission spectra. mdpi.com For example, in a study of a phenothiazine derivative, TD-DFT calculations helped to assign the observed absorption bands to specific electronic transitions, such as S0 → S1 and S0 → S2. mdpi.com Such analyses are critical for understanding the photophysical behavior of these compounds.
Mechanistic Dissections of Biological Activity and Molecular Interactions
Exploration of Molecular Targets and Pathways of Action
The biological effects of 2-Bromophenoxathiine-10,10-dioxide and its structural analogs are rooted in their interactions with various molecular targets, which can trigger a cascade of events within cellular pathways.
Inhibition of Specific Enzymes and Receptors
While direct enzymatic inhibition data for 2-Bromophenoxathiine-10,10-dioxide is limited, studies on related phenothiazine (B1677639) and phenoxathiine derivatives provide valuable insights. Phenothiazines, which share a similar tricyclic core structure, have been shown to inhibit a range of enzymes critical for inflammatory processes. These include phosphodiesterase, prostaglandin (B15479496) dehydrogenase, and superoxide (B77818) dismutase. nih.govresearchgate.net The specific substitutions on the phenothiazine nucleus are crucial in determining the target enzyme and the inhibitory potency. nih.gov
In the context of antifungal activity, derivatives of the closely related 2-aminophenoxathiin-10,10-dioxide are hypothesized to act by inhibiting lanosterol (B1674476) 14α-demethylase. This enzyme is a key component of the fungal ergosterol (B1671047) biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane.
Modulation of Cellular Signaling Pathways
The ability of phenothiazine derivatives to modulate critical cellular signaling pathways, such as the PI3K/Akt and Raf/MEK/ERK pathways, has been documented. These pathways are fundamental in regulating cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer. While specific studies on 2-Bromophenoxathiine-10,10-dioxide are not yet available, the established activity of related compounds suggests a potential for this molecule to interfere with these signaling cascades.
Interaction with DNA and other Biomacromolecules
The interaction of 2-Bromophenoxathiine-10,10-dioxide with DNA and other biomacromolecules remains an area for further investigation. However, some phenothiazine derivatives have been shown to cause DNA damage in bacteria, contributing to their antimicrobial effects. nih.gov This suggests that the phenoxathiine scaffold, including its brominated form, may have the potential for similar interactions.
Mechanistic Studies of Antimicrobial and Antifungal Effects in Model Systems
The antimicrobial and antifungal properties of phenoxathiine derivatives have been a significant area of research, with studies beginning to unravel their mechanisms of action.
Investigation of Growth Inhibition Mechanisms in Microbial Models
The antifungal activity of halogenated derivatives of phenothiazines and related heterocyclic compounds has been demonstrated. researchgate.net For instance, N-acetyl phenothiazines bearing a chlorine or bromine atom have shown promising activity against a range of human pathogenic yeasts and filamentous fungi. researchgate.net The mechanism of action for some phenothiazine derivatives against bacteria like Acinetobacter baumannii involves the promotion of reactive oxygen species (ROS) production, which leads to damage of the cell membrane and DNA. nih.gov It is plausible that 2-Bromophenoxathiine-10,10-dioxide exerts its antimicrobial effects through similar mechanisms, leveraging the reactivity of the halogenated phenoxathiine core. The presence of a halogen atom, such as bromine, can enhance the antifungal activity of certain compounds. nih.gov
Antioxidant and Radical Scavenging Mechanisms
The phenothiazine and phenoxathiine scaffolds are known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, as in 2-Bromophenoxathiine-10,10-dioxide, can influence this activity.
| Compound/Class | Organism/System | Observed Effect/Mechanism |
| N-acetyl phenothiazines (with Cl or Br) | Human pathogenic yeasts and fungi | Antifungal activity |
| Phenothiazine derivatives | Acinetobacter baumannii | ROS production, cell membrane and DNA damage |
| Halogenated benzoate (B1203000) derivatives | Cryptococcus neoformans, Saccharomyces cerevisiae | Enhanced antifungal activity |
| Phenothiazine derivatives | In vitro (lipid peroxidation models) | Inhibition of radical chain oxidation |
In vitro Assays for Reactive Oxygen Species Neutralization
Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cell structures. The ability of a compound to neutralize these species is a key indicator of its antioxidant potential. While direct experimental data on the ROS neutralizing capacity of 2-Bromophenoxathiine-10,10-dioxide is not extensively available in the public domain, the antioxidant properties of the broader class of phenothiazine and phenoxathiine derivatives have been a subject of study. For instance, some phenothiazine derivatives have demonstrated the ability to scavenge H2O2 free radicals and convert Fe(3+) to Fe(2+), activities comparable to the standard antioxidant ascorbic acid. nih.gov The antioxidant activity of such compounds is often dose-dependent. nih.gov
The general mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The presence of sulfur and its oxidation state within the heterocyclic ring system, as in the case of the sulfone in 2-Bromophenoxathiine-10,10-dioxide, can modulate this activity.
| Assay Type | General Findings for Related Compounds | Potential Implication for 2-Bromophenoxathiine-10,10-dioxide |
| Hydrogen Peroxide (H₂O₂) Scavenging | Phenothiazine derivatives show the capacity to scavenge H₂O₂. nih.gov | The core phenoxathiine structure may contribute to some level of H₂O₂ neutralization. |
| Ferric Reducing Antioxidant Power (FRAP) | Certain phenothiazine derivatives can reduce Fe(III) to Fe(II). nih.gov | The electron-donating potential of the molecule could be assessed via this assay. |
| DPPH Radical Scavenging | A common assay for antioxidant activity, though specific data for the target compound is unavailable. | Would provide insight into the compound's ability to donate a hydrogen atom or electron to a stable radical. |
| ABTS Radical Scavenging | Another standard assay to measure antioxidant capacity. | Would offer a comparative measure of its radical scavenging ability against a different radical cation. |
Table 1: Overview of In Vitro ROS Neutralization Assays and General Findings for Related Compound Classes. This table is illustrative and based on general findings for related compound classes due to the absence of specific data for 2-Bromophenoxathiine-10,10-dioxide.
Structure-Activity Relationship (SAR) Studies for Molecular Determinants of Biological Function
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 2-Bromophenoxathiine-10,10-dioxide, the interplay between the bromine substituent, the sulfone group, and the core phenoxathiine ring system dictates its interactions with biological targets.
Impact of Bromine and Sulfone Groups on Molecular Recognition
The introduction of a bromine atom and a sulfone group significantly alters the electronic and steric properties of the phenoxathiine scaffold, which in turn affects its molecular recognition by biological macromolecules.
The bromine atom at the 2-position is an electron-withdrawing group. This can influence the electron density distribution across the aromatic rings, potentially affecting π-π stacking interactions with biological targets. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, is another potential mode of interaction that could contribute to molecular recognition.
| Structural Feature | Potential Impact on Molecular Recognition |
| Bromine Atom (at C2) | - Electron-withdrawing, affecting aromatic ring electronics. - Potential for halogen bonding. |
| **Sulfone Group (SO₂) ** | - Strong electron-withdrawing group. - Hydrogen bond acceptor. - Alters the geometry of the central ring. |
Table 2: Predicted Impact of Key Functional Groups on Molecular Recognition. This table outlines the theoretical influence of the bromine and sulfone moieties on the interaction of 2-Bromophenoxathiine-10,10-dioxide with biological targets.
Influence of Substituent Modifications on Specific Biological Activities
For instance, in the broader class of phenothiazines, modifications to the substituents on the aromatic rings and the nitrogen atom have been shown to drastically alter their antipsychotic, antihistaminic, and other biological activities. The introduction of different functional groups can affect properties such as lipophilicity, which influences cell membrane permeability, and the ability to interact with specific amino acid residues in a protein's active site.
A hypothetical SAR study on 2-substituted phenoxathiine-10,10-dioxides might explore how varying the substituent at the 2-position (e.g., from bromo to chloro, fluoro, methyl, or methoxy) would affect a particular biological endpoint. Such a study would likely reveal that:
Exploration of Advanced Material Science Applications of 2 Bromophenoxathiine 10,10 Dioxide
Utilization in Optoelectronic Materials Development (e.g., OLEDs, phosphorescent materials)
The phenoxathiine 10,10-dioxide scaffold is a recognized electron-accepting unit, a crucial component in the design of materials for organic light-emitting diodes (OLEDs), particularly in the realm of thermally activated delayed fluorescence (TADF). The strong electron-withdrawing sulfone group can facilitate the separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key characteristic for efficient TADF emitters.
The introduction of a bromine atom at the 2-position of the phenoxathiine 10,10-dioxide core is anticipated to further modulate the electronic properties of the molecule. The heavy atom effect of bromine can enhance spin-orbit coupling, which is a critical factor in promoting intersystem crossing (ISC) and reverse intersystem crossing (RISC) rates in phosphorescent and TADF materials, respectively. This can lead to improved efficiency in converting triplet excitons to light. While direct reports on the use of 2-Bromophenoxathiine (B3045151) 10,10-dioxide in OLEDs are limited, a patent for phenothiazine (B1677639) S,S-dioxide derivatives as emitter substances in OLEDs underscores the potential of this class of compounds. google.com
The development of TADF polymers based on a similar structural unit, 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide, has demonstrated the successful application of sulfone-containing heterocycles in solution-processed OLEDs, achieving red to orange light emission. rsc.org This suggests that 2-Bromophenoxathiine 10,10-dioxide could serve as a valuable building block for new TADF emitters, potentially leading to the development of highly efficient blue-emitting materials, which remain a significant challenge in the field.
Table 1: Potential Optoelectronic Properties of 2-Bromophenoxathiine 10,10-dioxide Based Materials
| Property | Anticipated Characteristic | Rationale |
|---|---|---|
| Electron Affinity | High | Presence of the electron-withdrawing sulfone group. |
| Triplet Energy | High | The rigid, twisted structure of the phenoxathiine core. |
| Spin-Orbit Coupling | Enhanced | The "heavy atom" effect of the bromine substituent. |
| Application | Potential TADF emitter or host in OLEDs | Combination of electronic properties and enhanced ISC/RISC. |
Application in Redox-Active Systems and Electrochemical Devices
The phenoxathiine 10,10-dioxide core is inherently redox-active. The sulfur atom in its highest oxidation state makes the molecule susceptible to electrochemical reduction. The electrochemical behavior of related phenothiazine derivatives has been studied, revealing that they undergo oxidation at the sulfur atom to form sulfoxides and subsequently sulfones. nih.govresearchgate.net This inherent redox activity is a key attribute for applications in electrochemical devices, such as batteries or electrochromic systems.
The ability to undergo reversible redox reactions opens up possibilities for using 2-Bromophenoxathiine 10,10-dioxide as a component in redox-flow batteries or as an electrochromic material that changes color upon the application of an electrical potential. Further research into its electrochemical properties is warranted to fully explore these potential applications.
Role as a Versatile Building Block for Functional Polymeric Architectures
The presence of a reactive bromine atom on the 2-Bromophenoxathiine 10,10-dioxide molecule makes it an attractive monomer for the synthesis of functional polymers. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, which are powerful tools for polymer synthesis. This allows for the incorporation of the rigid and electron-accepting phenoxathiine dioxide unit into polymer backbones.
The resulting polymers could exhibit a range of interesting properties depending on the comonomers used. For example, copolymerization with electron-donating units could lead to donor-acceptor polymers with low bandgaps, which are desirable for applications in organic photovoltaics and field-effect transistors. The synthesis of donor-acceptor conjugated polymers from modified phenothiazine derivatives has been reported, highlighting the potential of this class of compounds in electronic applications. researchgate.net
Furthermore, post-polymerization modification strategies could be employed to introduce a variety of functional groups onto a polymer chain containing the 2-Bromophenoxathiine 10,10-dioxide unit, further tailoring the polymer's properties for specific applications. researchgate.net The development of polymers from a structurally similar thioxanthen-dioxide derivative for use in OLEDs further supports the potential of 2-Bromophenoxathiine 10,10-dioxide as a monomer for advanced polymeric materials. rsc.org
Development of Fluorescent Probes and Labels
The phenoxathiine and related phenothiazine scaffolds are known to exhibit interesting photophysical properties, making them suitable for the development of fluorescent probes and sensors. bohrium.comresearchgate.netrsc.orgnih.govnih.gov While direct studies on the fluorescence of 2-Bromophenoxathiine 10,10-dioxide are limited, research on the closely related isomer, 3-CH2Br-phenoxathiine-10,10-dioxide, provides valuable insights. This related compound exhibits solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. This sensitivity to the local environment is a highly desirable characteristic for fluorescent probes designed to report on changes in their surroundings.
The bromine atom in 2-Bromophenoxathiine 10,10-dioxide can also serve as a reactive handle for attaching the molecule to other chemical species, enabling its use as a fluorescent label. For instance, it could be conjugated to biomolecules to track their location and dynamics within a biological system. The inherent fluorescence of the phenoxathiine dioxide core, coupled with the potential for environmentally sensitive emission and the ability to be chemically tethered, positions 2-Bromophenoxathiine 10,10-dioxide as a promising candidate for the design of novel fluorescent probes and labels for a variety of applications in chemistry and biology.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-Bromophenoxathiine 10,10-dioxide |
| 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide |
| 3-CH2Br-phenoxathiine-10,10-dioxide |
| 10H-phenothiazine-1-carboxylic acid |
| Phenothiazine |
Future Research Trajectories and Uncharted Territory for 2 Bromophenoxathiine 10,10 Dioxide
Design and Synthesis of Novel Derivatives with Tuned Electronic and Steric Properties
The strategic modification of the 2-Bromophenoxathiine (B3045151) 10,10-dioxide core is a key area for future exploration. The design and synthesis of novel derivatives with finely tuned electronic and steric properties will unlock new applications. For instance, the introduction of sterically bulky substituents can influence molecular packing and stability. researchgate.net Conversely, the incorporation of electron-donating or electron-withdrawing groups can modulate the electronic characteristics of the molecule, impacting its reactivity and photophysical properties. researchgate.net
Future research should focus on creating a diverse library of derivatives. This will involve exploring a range of substituents at various positions on the phenoxathiine ring system. The goal is to establish clear structure-property relationships that will guide the rational design of molecules with specific, desired functionalities.
Deeper Mechanistic Insights into Complex Organic Transformations Involving the Phenoxathiine Scaffold
A thorough understanding of the reaction mechanisms involving the phenoxathiine scaffold is crucial for its effective utilization in complex organic synthesis. Future research should aim to elucidate the intricate details of transformations where 2-Bromophenoxathiine 10,10-dioxide and its derivatives act as reactants, intermediates, or catalysts. Advanced spectroscopic techniques, kinetic studies, and isotopic labeling experiments will be invaluable in this pursuit.
Unraveling these mechanisms will not only expand the synthetic utility of the phenoxathiine core but also contribute to the fundamental understanding of organic reaction dynamics. This knowledge will enable chemists to devise more efficient and selective synthetic routes to complex molecules.
Integration of Advanced Computational Chemistry and Artificial Intelligence for Predictive Modeling of Reactivity and Interactions
The synergy between computational chemistry and artificial intelligence (AI) presents a powerful tool for accelerating research on 2-Bromophenoxathiine 10,10-dioxide. Advanced computational methods, such as density functional theory (DFT), can be employed to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives.
Furthermore, AI and machine learning algorithms can be trained on existing experimental data to develop predictive models. These models can forecast the outcomes of reactions, predict biological activities, and guide the design of new compounds with desired properties, thereby reducing the need for extensive trial-and-error experimentation.
Development of Efficient and Sustainable Synthetic Methodologies
The development of green and sustainable synthetic methods for 2-Bromophenoxathiine 10,10-dioxide and its derivatives is a critical future direction. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as the development of processes that minimize waste and energy consumption.
Exploring alternative synthetic pathways, such as flow chemistry and mechanochemistry, could lead to more efficient and scalable production methods. The principles of atom economy and process intensification will be central to designing these next-generation synthetic routes.
Comprehensive Elucidation of Intricate Biological Interaction Networks at the Systems Level
While initial studies may reveal the biological activity of certain 2-Bromophenoxathiine 10,10-dioxide derivatives, a deeper understanding of their interactions within a biological system is necessary. Future research should move beyond single-target assays and employ a systems biology approach.
This involves using techniques like proteomics, metabolomics, and transcriptomics to map the complex network of interactions between the compound and various cellular components. Elucidating these intricate biological networks will provide a more holistic view of the compound's mechanism of action and potential therapeutic applications.
Expansion of Material Science Applications into Emerging Technologies
The unique properties of the phenoxathiine scaffold make it a promising candidate for applications in material science. Future research should explore the integration of 2-Bromophenoxathiine 10,10-dioxide derivatives into emerging technologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromophenoxathiine10,10-dioxide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via bromination of phenoxathiine derivatives. For example, bromine in glacial acetic acid (40–50°C) reacts with a precursor like 2-acetylphenoxathiin-10,10-dioxide. After 24 hours, the product is filtered, washed, and dried. Purity is validated using TLC (e.g., chloroform:methanol systems) and melting point analysis (e.g., observed mp 198–199°C) . For advanced purification, column chromatography with silica gel or recrystallization in acetic acid is recommended.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : X-ray crystallography is critical for confirming molecular geometry. For instance, studies on thioxanthen-9-one-10,10-dioxide analogs reveal planar aromatic systems with sulfur dioxide groups contributing to electron-withdrawing effects . Spectroscopic techniques like NMR (¹H/¹³C) and FT-IR validate functional groups, while UV-Vis spectroscopy assesses electronic transitions. Computational methods (DFT) model HOMO-LUMO gaps to predict reactivity .
Advanced Research Questions
Q. How should researchers address contradictions in reported melting points or spectral data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from polymorphic variations or impurities. For example, polymorphs of fluorophenoxathiin-10,10-dioxide exhibit distinct thermal profiles . Validate purity via HPLC-MS and differential scanning calorimetry (DSC). Cross-reference spectral data with crystallographic databases (e.g., Cambridge Structural Database) to confirm structural assignments .
Q. What strategies are effective for studying structure-property relationships in this compound-based materials?
- Methodological Answer : Correlate substituent effects with optoelectronic properties. For thioxanthenone-dioxide cores, bulky bromine atoms enhance steric hindrance, reducing aggregation in OLED applications. Measure photoluminescence quantum yields (PLQY) and thermally activated delayed fluorescence (TADF) lifetimes to quantify efficiency. Single-crystal X-ray diffraction reveals conformational twists critical for suppressing non-radiative decay .
Q. How can researchers evaluate the compound’s potential for polymorphism, and what analytical tools are required?
- Methodological Answer : Screen for polymorphs using solvent-mediated crystallization (e.g., varying polar/non-polar solvents). Characterize forms via powder X-ray diffraction (PXRD), Raman spectroscopy, and DSC. For example, a second polymorph of thioxanthen-9-one-10,10-dioxide was identified through PXRD peak shifts and thermal stability tests .
Data Analysis and Validation
Q. How should researchers validate bioactivity or catalytic data for this compound in interdisciplinary studies?
- Methodological Answer : Follow ICH M10 guidelines for bioanalytical method validation. Use internal standards (e.g., deuterated analogs) in LC-MS to minimize matrix effects. For catalytic studies, employ kinetic profiling (e.g., Eyring plots) and control experiments to rule out side reactions. Replicate findings across multiple batches to assess batch-to-batch variability .
Q. What statistical approaches are recommended for analyzing contradictory results in toxicity or reactivity studies?
- Methodological Answer : Apply hypothesis testing (e.g., ANOVA for dose-response data) and error analysis (e.g., propagation of uncertainty). For toxicity contradictions, consider factors like cell line variability or impurity profiles. Use QSAR models to predict reactivity outliers and validate with experimental IC₅₀ values .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
